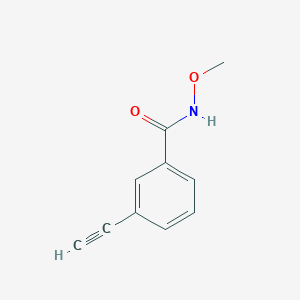

3-Ethynyl-N-methoxy-benzamide

描述

3-Ethynyl-N-methoxy-benzamide is a benzamide derivative characterized by an ethynyl (-C≡CH) group at the 3-position of the benzene ring and a methoxy (-OCH₃) group on the amide nitrogen. The ethynyl group is known to enhance reactivity in click chemistry or serve as a bioisostere in drug design, while the methoxy substituent may influence solubility and metabolic stability .

属性

分子式 |

C10H9NO2 |

|---|---|

分子量 |

175.18 g/mol |

IUPAC 名称 |

3-ethynyl-N-methoxybenzamide |

InChI |

InChI=1S/C10H9NO2/c1-3-8-5-4-6-9(7-8)10(12)11-13-2/h1,4-7H,2H3,(H,11,12) |

InChI 键 |

NEFIGUZBIKAKQH-UHFFFAOYSA-N |

规范 SMILES |

CONC(=O)C1=CC=CC(=C1)C#C |

产品来源 |

United States |

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : 3-Ethynyl-N-methoxy-benzamide is explored as a pharmacophore in drug design, particularly due to its structural features that may enhance binding affinity to biological targets. Its ability to modulate enzyme activity positions it as a candidate for developing new therapeutic agents.

- Anticancer Activity : Similar compounds have shown promise in targeting specific kinases involved in cancer progression. For instance, derivatives with similar backbones have been investigated for their potential as inhibitors of c-ABL, which is significant in certain types of leukemia .

2. Material Science

- Polymer Synthesis : The compound's reactivity allows it to serve as a building block for synthesizing advanced materials, such as polymers and coatings. Its unique structure enables the exploration of new reaction pathways, leading to innovative material properties.

- Nanotechnology : Research indicates that compounds like this compound can be utilized in the development of nanomaterials, which have applications ranging from drug delivery systems to sensors .

Case Studies

Case Study 1: Anticancer Activity

In a study investigating new benzamide derivatives, compounds structurally related to this compound exhibited significant anticancer activity against several cancer cell lines. The mechanism involved inhibition of critical signaling pathways associated with cell proliferation and survival .

Case Study 2: Material Development

Research focused on the use of this compound in creating novel polymeric materials demonstrated its effectiveness in enhancing mechanical properties while maintaining thermal stability. This application is particularly relevant for industries seeking advanced materials for electronics and coatings .

化学反应分析

Cyclocarbonylative Sonogashira Reactions

This compound serves as a precursor in palladium-catalyzed cyclocarbonylation reactions under carbon monoxide (CO) pressure. For example:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Ethynyl-N-methoxy-benzamide + iodobenzene | PdCl₂(PPh₃)₂ (0.4 mol%), CO (20 atm), CH₂Cl₂/Et₃N, 100°C, 4 h | 3-Benzylideneisoindolin-1-one | 72% |

Key steps include:

-

Alkyne activation : Coordination of the ethynyl group to palladium initiates the catalytic cycle.

-

CO insertion : Carbonyl insertion forms a ketone intermediate.

-

Cyclization : Intramolecular attack of the amide nitrogen generates isoindolinone derivatives .

Oxidative Coupling Reactions

The methoxy and ethynyl groups enable participation in Cu/Ni-catalyzed oxidative coupling processes:

Mechanistic Pathways

| Catalyst | Oxidant | Key Intermediate | Energy Barrier | Outcome |

|---|---|---|---|---|

| Cu(II) | m-CPBA | Cu(III)-amidate complex | 25.7 kcal/mol | C–H activation/alkylation |

| Ni(II) | i-C₃F₇I | Ni(II)-radical adduct | 30.0 kcal/mol | Cross-coupling with alkenes |

-

Radical-mediated pathways dominate under Ni catalysis, with iodine-atom transfer identified as the rate-limiting step .

-

DFT calculations confirm the stability of triplet diradical intermediates during nitrogen-centered radical formation .

Ethynyl Group Reactivity

-

Oxidation : Reacts with strong oxidants (e.g., KMnO₄) to yield carboxylic acids or ketones, depending on conditions.

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd) reduces the ethynyl group to ethyl (–CH₂CH₃).

Benzamide Reactivity

-

Reduction : LiAlH₄ reduces the amide to a primary amine (–NHCH₃).

-

Hydrolysis : Acidic/basic conditions cleave the amide bond to form carboxylic acids and methylamine.

Radical-Mediated Reactions

Under Cu catalysis, the compound generates nitrogen-centered radicals for cross-coupling:

textMechanism: 1. Homolytic N–H bond cleavage → N-radical formation. 2. Radical trapping by DMPO (spin adduct detection). 3. Coupling with allylic C–H bonds (e.g., cyclohexene → 83% yield)[3].

相似化合物的比较

Structural Features and Substituent Effects

The following table highlights key structural differences and similarities between 3-Ethynyl-N-methoxy-benzamide and related compounds:

*Assumed based on nomenclature.

Key Observations :

- Ethynyl Group : Unique to this compound, this group introduces sp-hybridized carbon, enhancing reactivity in cross-coupling or cycloaddition reactions compared to methyl or methoxy substituents .

- Methoxy vs.

- Biological Relevance : Compounds like 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide () are designed for biological activity, leveraging the trifluoromethyl group’s metabolic stability and hydrophobic interactions.

Physicochemical Properties

- Solubility : Methoxy and ethynyl groups (e.g., ) reduce aqueous solubility compared to hydroxy-substituted benzamides ().

- Crystallinity : X-ray data for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () confirm a stable crystalline lattice, whereas ethynyl-containing compounds may exhibit lower melting points due to reduced symmetry.

准备方法

Key Steps

-

Starting Material : 3-Bromo-N-methoxy-benzamide is the primary precursor.

-

Catalyst System : PdCl₂(PPh₃)₂ or Pd(OAc)₂ with CuI as a co-catalyst.

-

Reaction Conditions :

-

Solvent: DMF, THF, or DCE.

-

Base: Triethylamine (Et₃N) or CsF.

-

Temperature: 80–100°C.

-

Procedure (Adapted from)

-

Synthesis of 3-Bromo-N-methoxy-benzamide :

-

Step 1 : React 3-bromobenzoic acid with ammonia to form 3-bromobenzamide.

-

Step 2 : Methylate the amide nitrogen using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in DMF.

-

-

Sonogashira Coupling :

-

Treat 3-bromo-N-methoxy-benzamide with trimethylsilylacetylene (TMS-acetylene) in the presence of PdCl₂(PPh₃)₂ (0.4–1.0 mol%), CuI (10 mol%), and Et₃N.

-

Stir under inert atmosphere (N₂ or Ar) at 80–100°C for 6–24 hours.

-

-

Desilylation :

-

Remove the TMS group using CsF in methanol (MeOH) or tetrabutylammonium fluoride (TBAF) to yield the terminal alkyne.

-

Example Reaction Table

| Starting Material | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Bromo-N-methoxy-benzamide | PdCl₂(PPh₃)₂ (0.4 mol%) | DCE | 80 | 85–90 | |

| 3-Bromo-N-methoxy-benzamide | Pd(OAc)₂ (1.0 mol%) | THF | 100 | 78–82 |

Mechanistic Insight :

-

The Sonogashira mechanism involves oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the alkyne and reductive elimination to form the C–C bond.

-

The N-methoxy group enhances electron density on the amide nitrogen, potentially influencing reaction kinetics and selectivity.

Alternative Synthesis Routes

Click Chemistry (Huisgen Cycloaddition)

Though less common, click chemistry can introduce ethynyl groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, this method is indirect and requires prior installation of an azide group.

Procedure

-

Azide Introduction : Convert 3-bromo-N-methoxy-benzamide to its azide derivative using NaN₃.

-

Click Reaction : React with terminal alkynes in the presence of CuSO₄ and sodium ascorbate.

Limitations :

-

Lower efficiency compared to Sonogashira due to steric hindrance from the methoxy group.

Optimization of Reaction Conditions

Solvent Effects

Solvent choice critically impacts reaction efficiency:

Catalyst Screening

| Catalyst | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|

| PdCl₂(PPh₃)₂ (0.4 mol%) | 85–90 | >95 | |

| Pd(OAc)₂ (1.0 mol%) | 78–82 | 90–92 |

Note : Lower Pd loading (0.4 mol%) achieves comparable yields to higher loadings (1.0 mol%), emphasizing catalytic efficiency.

Challenges and Solutions

Regioselectivity

Ensuring the ethynyl group occupies the 3-position requires precise control over bromine placement during precursor synthesis.

Scalability

-

Large-Scale Synthesis : Use of PdCl₂(PPh₃)₂ (0.4 mol%) minimizes catalyst costs while maintaining high yields.

-

Purification : Column chromatography (SiO₂, DCM/acetone) is effective for isolating pure product.

Applications and Derivatives

This compound serves as a building block for:

-

Heterocycles : Cyclocarbonylative Sonogashira reactions yield isoindolinones.

-

Bioactive Molecules : Functionalization with triazoles or sulfonamides enhances pharmacological properties.

Data Tables: Comparative Analysis

Table 1: Reaction Conditions and Outcomes

| Entry | Aryl Halide | Alkyne | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3-Bromo-N-methoxy-benzamide | TMS-acetylene | PdCl₂(PPh₃)₂ | DCE | 85 |

| 2 | 3-Bromo-N-methoxy-benzamide | TMS-acetylene | Pd(OAc)₂ | THF | 78 |

| 3 | 3-Bromo-N-methoxy-benzamide | Phenylacetylene | PdCl₂(PPh₃)₂ | DMF | 92 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| This compound | 3.4 (s, 3H, OCH₃), 7.2–7.8 (m, aromatic) | 168.2 (C=O), 87.5 (C≡C) |

常见问题

Basic Research Question

- Spectroscopy :

- X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths/angles and packing motifs .

Advanced Tip : For ambiguous data, employ high-resolution mass spectrometry (HRMS) or cross-validate with computational NMR prediction tools.

How can computational tools enhance structural and reactivity studies of this compound?

Advanced Research Question

- Crystal Packing Analysis : Use Mercury CSD 2.0 to visualize intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and assess packing efficiency .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in electrophilic substitution or alkyne-mediated cross-coupling .

- Molecular Dynamics : Simulate solvation effects or stability under varying pH/temperature conditions.

Methodological Note : Cross-reference computational results with experimental data (e.g., XRD bond lengths vs. DFT-optimized geometries) .

How should researchers address discrepancies in biological activity data for this compound derivatives?

Advanced Research Question

- Assay Validation : Ensure consistency in biological models (e.g., ADP/AA-induced platelet aggregation assays) and control experiments .

- Purity Assessment : Quantify impurities via HPLC and correlate with activity outliers.

- Dose-Response Curves : Perform IC₅₀ determinations (e.g., 3.12–3.84 μM for antiplatelet activity) to identify structure-activity trends .

Case Study : Compound 6c showed high antiplatelet activity (IC₅₀ = 3.84 μM) but low cytotoxicity in L929 cells, highlighting the need for toxicity screening .

What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

Advanced Research Question

- Substituent Variation : Modify the ethynyl group (e.g., replace with halogens or alkyl chains) to assess steric/electronic effects.

- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethyl or hydroxyl groups to alter solubility and binding affinity .

- Pharmacophore Mapping : Use docking studies to identify key interactions with target enzymes/receptors (e.g., cyclooxygenase for antiplatelet activity) .

Example : 4-Methoxy-3-arylamido derivatives demonstrated enhanced activity, suggesting the importance of planar aromatic systems .

What are the primary research applications of this compound in academia?

Basic Research Question

- Medicinal Chemistry : Probe for kinase inhibitors or antimicrobial agents via high-throughput screening .

- Chemical Biology : Develop photoaffinity labels for target identification using the ethynyl group as a "click chemistry" handle.

- Materials Science : Investigate its utility in metal-organic frameworks (MOFs) or conductive polymers due to π-conjugated systems .

Safety Note : Follow guidelines for handling hazardous intermediates (e.g., acid chlorides) using PPE and fume hoods .

How can researchers optimize reaction yields for large-scale synthesis?

Advanced Research Question

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps to reduce byproducts .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for amide couplings to enhance solubility .

- Process Monitoring : Implement inline FTIR or Raman spectroscopy to track reaction progress in real time.

Data-Driven Approach : Compare yields under varying conditions (e.g., room temperature vs. reflux) and statistically analyze results .

What protocols ensure reproducibility in crystallographic studies of this compound?

Advanced Research Question

- Crystal Growth : Optimize solvent mixtures (e.g., CH₂Cl₂/hexane) and cooling rates to obtain diffraction-quality crystals.

- Data Collection : Use synchrotron radiation for high-resolution datasets, especially for twinned crystals .

- Refinement Practices : Apply SHELXL restraints for disordered regions and validate using R-factor convergence metrics .

Tool Recommendation : Mercury’s "Packing Similarity" feature to compare crystal structures with database entries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。